{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methanamine
Description
{2H,3H-Imidazo[2,1-b][1,3]thiazol-5-yl}methanamine derivatives are a class of heterocyclic compounds featuring a fused imidazo-thiazole core. A prominent example is N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a), which has been extensively studied for its selective cyclooxygenase-2 (COX-2) inhibitory activity. The compound’s structure includes:
- A 6-(4-(methylsulfonyl)phenyl) group at the imidazo[2,1-b]thiazole scaffold, critical for COX-2 binding.
- An N,N-dimethylmethanamine substituent at the C-5 position, which enhances selectivity and potency .
Biological Activity:
Compound 6a exhibits exceptional COX-2 inhibition (IC₅₀ = 0.08 µM) with a selectivity index of 313.7 (COX-1 IC₅₀ >100 µM), making it a promising candidate for anti-inflammatory therapeutics .
Properties
Molecular Formula |
C6H9N3S |
|---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-ylmethanamine |
InChI |
InChI=1S/C6H9N3S/c7-3-5-4-8-6-9(5)1-2-10-6/h4H,1-3,7H2 |
InChI Key |
XAPJCDOBECGJJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC=C(N21)CN |
Origin of Product |
United States |
Preparation Methods
Common Synthetic Routes for Thiazole and Imidazo[2,1-b]thiazole Derivatives
Hantzsch Thiazole Synthesis : This classical method involves the reaction of α-halocarbonyl compounds with thioamides or thiourea, leading to thiazole ring formation via nucleophilic attack and subsequent dehydration. Variations include the use of substituted thioureas or α-haloketones to introduce functional groups at specific positions of the thiazole ring.
Cook–Heilbron Method : Utilizes aminonitriles and carbon disulfide to synthesize 2,4-disubstituted 5-aminothiazoles, which can be further elaborated into imidazo-fused systems.
Robinson–Gabriel Cyclization : Employs acylaminocarbonyl compounds cyclized in the presence of phosphorus pentasulfide to form thiazole rings, adaptable for fused heterocycles.
Microwave-Assisted Cyclization : Modern methods use microwave irradiation to accelerate the cyclization steps, improving yields and reducing reaction times for thiazole derivatives.
Specific Preparation of {2H,3H-imidazo[2,1-b]thiazol-5-yl}methanamine
The preparation of this compound specifically involves the following key steps:
Synthesis of the Imidazo[2,1-b]thiazole Core
Starting from appropriately substituted precursors such as 2-aminothiazole derivatives, cyclization reactions are performed to form the imidazo-fused system. For example, condensation of 2-aminothiazoles with aldehydes or equivalents under acidic or neutral conditions can yield the imidazo[2,1-b]thiazole scaffold.
Literature reports indicate that the reaction conditions often involve refluxing in polar solvents such as ethanol or dimethylformamide (DMF) with catalysts or acid/base additives to facilitate ring closure.
Introduction of the Methanamine Group at the 5-Position
The 5-position functionalization with a methanamine group is commonly achieved via reductive amination or nucleophilic substitution reactions.
A representative method involves reacting the 5-formyl or 5-halogenated imidazo[2,1-b]thiazole intermediate with methylamine or its derivatives under controlled temperature (e.g., 50 °C) and pH conditions (adjusted to ~8-9 post-reaction) to yield the methanamine-substituted product.
Purification is typically accomplished by filtration, washing with water, and chromatographic techniques to isolate the pure compound with yields ranging from 50% to 70% depending on reaction scale and conditions.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization to imidazo core | 2-Aminothiazole + aldehyde/α-haloketone | Reflux (~50-110) | Ethanol, DMF | 60-85 | Acid/base catalysis may be used |
| Methanamine substitution | Formalin + methylamine + acetic acid | 50 | Ethanol | 50-70 | pH adjusted to 8-9 with NaOH after reaction |
| Purification | Filtration, washing, chromatography | Ambient | - | - | Yields depend on purification efficiency |
Representative Research Findings
A study synthesizing imidazo[2,1-b]thiazole derivatives with methylsulfonyl pharmacophores demonstrated the preparation of N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine with a 61% yield, confirming the feasibility of methanamine substitution at the 5-position.
The reaction mixture was stirred at 50 °C until completion, then cooled below 10 °C, and the pH adjusted to ~8-9 using 20% sodium hydroxide solution. The solid product was filtered and purified by chromatography, yielding yellow powder with melting point 123-124 °C.
Infrared and NMR spectroscopy confirmed the presence of characteristic methanamine and imidazo-thiazole signals, supporting the structural integrity of the synthesized compound.
Summary of Preparation Methodology
| Preparation Stage | Key Points |
|---|---|
| Core formation | Cyclization of 2-aminothiazole derivatives with aldehydes or α-haloketones under reflux |
| Functionalization | Reductive amination or nucleophilic substitution with methylamine derivatives at 5-position |
| Reaction environment | Polar solvents (ethanol, DMF), controlled temperature (50-110 °C), pH adjustments |
| Purification | Filtration, washing, chromatographic purification to achieve high purity |
| Yields | Moderate to good (50-85%), dependent on reaction conditions and purification efficiency |
Chemical Reactions Analysis
Types of Reactions
{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazo[2,1-b][1,3]thiazole-5-carboxylic acid, while reduction can produce the corresponding alcohol derivative.
Scientific Research Applications
Chemistry
In chemistry, {2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
This compound has shown potential as a bioactive molecule with applications in the development of pharmaceuticals. It has been studied for its antimicrobial, antifungal, and anticancer properties .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They have been investigated as potential treatments for various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. It has applications in the creation of polymers, dyes, and other advanced materials .
Mechanism of Action
The mechanism of action of {2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methanamine involves its interaction with specific molecular targets within cells. For example, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of {2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methanamine derivatives are highly dependent on substituent modifications. Below is a comparative analysis with structurally related compounds:
Structural Analogues with COX-2 Inhibition
Key Insight : The N,N-dimethyl group in 6a maximizes COX-2 selectivity by minimizing interactions with COX-1’s narrower active site .
Analogues with Antitumor Activity
Imidazo[2,1-b]thiazole derivatives with divergent substituents exhibit varied biological roles:
- Thiadiazole derivative 9b: Displays antitumor activity against hepatocellular carcinoma (HepG2, IC₅₀ = 2.94 µM) via a mechanism unrelated to COX inhibition. The 1,3,4-thiadiazole moiety and chalcone substituent contribute to its cytotoxicity .
Structural Divergence : Unlike 6a , these compounds lack the 4-(methylsulfonyl)phenyl group, shifting their mechanism from COX-2 inhibition to direct antitumor action.
Antioxidant Imidazo-Thiazole Chalcones
- (2E)-1-Phenyl-3-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-en-1-one (7a) : Exhibits antioxidant activity due to the α,β-unsaturated ketone (chalcone) group, which scavenges free radicals .
Comparison : The chalcone substituent introduces conjugation, enabling redox activity absent in 6a .
Structural-Activity Relationship (SAR) Analysis
- C-5 Substituents :
- 6-Position Modifications: The 4-(methylsulfonyl)phenyl group is critical for COX-2 binding. Replacement with non-polar groups (e.g., phenyl in chalcone derivatives) redirects activity to antioxidant or antitumor pathways .
Biological Activity
Overview
The compound {2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methanamine is a member of the imidazo[2,1-b][1,3]thiazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antiviral properties. We will also discuss structure-activity relationships (SAR) that influence its efficacy.
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant antimicrobial properties. For instance:
- Activity against Fungi : Compounds containing the thiazole ring have shown activity against various fungal strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MIC) for these compounds ranged from 3.92 to 4.23 mM against C. albicans and 4.01 to 4.23 mM against A. niger .
- Bacterial Activity : The thiazole derivatives demonstrated potent antibacterial activity against several Gram-positive and Gram-negative bacteria. For example, some compounds exhibited MIC values of 1.95–3.91 µg/mL against Micrococcus luteus and 7.81–15.62 µg/mL against Streptococcus spp. .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cytotoxicity : Several studies report IC50 values indicating significant cytotoxic effects on cancer cell lines. For example, one compound showed an IC50 of 1.61 µg/mL against human glioblastoma U251 cells .
- Mechanisms of Action : The presence of electron-donating groups in the phenyl ring enhances the compound's ability to induce apoptosis in cancer cells through interactions with Bcl-2 proteins .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components:
- Electron-Withdrawing and Donating Groups : The presence of electron-withdrawing groups (like NO₂) and electron-donating groups (like OMe) at specific positions on the thiazole ring has been shown to enhance antimicrobial activity .
- Hydrophobicity : Increasing lipophilicity by modifying substituents on the thiazole structure can lead to improved biological activity .
Data Summary
Case Study 1: Antimicrobial Screening
In a study evaluating the antimicrobial properties of thiazole derivatives, researchers synthesized a series of compounds and tested their efficacy against various pathogens. The results indicated that modifications at specific positions significantly enhanced their activity against resistant strains.
Case Study 2: Cancer Cell Line Testing
Another research effort focused on assessing the cytotoxic effects of imidazo[2,1-b][1,3]thiazole derivatives on different cancer cell lines, revealing promising results that suggest these compounds could serve as potential chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
